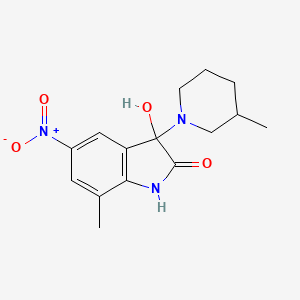![molecular formula C23H23N5O3S B11577338 ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B11577338.png)
ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazinoindole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate typically involves multiple steps. One common approach starts with the preparation of the triazinoindole core. This can be achieved by reacting indoline-2,3-diones with thiosemicarbazide in water at elevated temperatures . The resulting intermediates are then further modified through various condensation and substitution reactions to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of eco-friendly solvents and reagents is often considered to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate involves its interaction with molecular targets and pathways. For instance, as an iron chelator, it binds to ferrous ions, thereby affecting iron-dependent cellular processes. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound may also modulate various signaling pathways involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Ethyl 4-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)benzoate can be compared with other triazinoindole derivatives:
5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol: Similar in structure but with different substituents, leading to variations in biological activity.
Indolo[2,3-b]quinoxalines: Another class of compounds with a fused indole ring system, known for their DNA intercalating properties and antiviral activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C23H23N5O3S |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
ethyl 4-[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]benzoate |
InChI |
InChI=1S/C23H23N5O3S/c1-4-18(21(29)24-15-12-10-14(11-13-15)22(30)31-5-2)32-23-25-20-19(26-27-23)16-8-6-7-9-17(16)28(20)3/h6-13,18H,4-5H2,1-3H3,(H,24,29) |
Clave InChI |
DZXAARYNIBUPEZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-6-(4-methylphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577256.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11577262.png)
![7-(3-methoxypropyl)-2-(4-methylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B11577266.png)
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide](/img/structure/B11577270.png)
![4,4-Dimethyl-13-morpholin-4-yl-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11577277.png)
![2-Benzyl-1-(3-ethoxy-4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577278.png)
![1-methyl-2-{[(4-methylphenyl)amino]methyl}-1H-indole-3-carbonitrile](/img/structure/B11577283.png)
![ethyl (2E)-2-cyano-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11577297.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577298.png)

![(3E)-3-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11577308.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11577314.png)
![N-(3-chloro-4-methoxyphenyl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide](/img/structure/B11577325.png)
![ethyl (2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B11577328.png)
